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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzylamine

Cat. No.: B1349891 Get Quote

An In-depth Technical Guide to 4-Chloro-2-
methylbenzylamine
Audience: Researchers, scientists, and drug development professionals.

Introduction
4-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable

intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated benzene

ring attached to a methylamine group, makes it a versatile building block for the synthesis of

more complex molecules, including potential pharmaceutical compounds. This document

provides a comprehensive overview of its molecular structure, physicochemical properties, a

plausible synthetic route, and a general analytical workflow.

Molecular Structure and Formula
The molecular structure of 4-Chloro-2-methylbenzylamine consists of a benzylamine core

with a chlorine atom at the 4th position and a methyl group at the 2nd position of the benzene

ring.

Molecular Formula: C₈H₁₀ClN[1][2]

IUPAC Name: (4-chloro-2-methylphenyl)methanamine[1]
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CAS Number: 27917-11-9[1][2]

Canonical SMILES: CC1=C(C=CC(=C1)Cl)CN[1]

The structural arrangement of the substituents on the aromatic ring influences its reactivity and

potential applications in synthetic chemistry.

Physicochemical Properties
Experimental data on the physicochemical properties of 4-Chloro-2-methylbenzylamine are

not readily available in the literature. The following table summarizes computed data from

publicly available chemical databases. These values are predictions and should be used as

estimates.

Property Value Source

Molecular Weight 155.62 g/mol PubChem[1]

XLogP3 2.3 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
1 PubChem (Computed)[1]

Rotatable Bond Count 2 PubChem (Computed)[1]

Exact Mass 155.0501770 Da PubChem (Computed)[1]

Topological Polar Surface Area 26 Å² PubChem (Computed)[1]

Heavy Atom Count 10 PubChem (Computed)[1]

Synthesis and Analytical Protocols
A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylbenzylamine
is not widely published. However, a plausible and common method for the synthesis of

substituted benzylamines is the reduction of the corresponding benzonitrile. The synthesis can

be envisioned as a two-step process starting from 4-chloro-2-methylbenzonitrile.
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Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile This intermediate can be prepared from a

suitable precursor, such as 2,5-dichlorotoluene, through cyanation.

Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to 4-Chloro-2-methylbenzylamine The

nitrile group can be reduced to a primary amine using a strong reducing agent like Lithium

Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or

tetrahydrofuran), followed by an aqueous workup.

Detailed Hypothetical Protocol:

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a

reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: A solution of 4-chloro-2-methylbenzonitrile (1 equivalent) in anhydrous

tetrahydrofuran (THF) is added to the flask. The flask is cooled in an ice bath. A solution of

LiAlH₄ (typically 1.5-2.0 equivalents) in THF is added dropwise via the dropping funnel,

maintaining the temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for several hours until the reaction is complete (monitored by

TLC or GC-MS).

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water,

followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in

an ice bath.

Workup: The resulting solid is filtered off and washed with THF or diethyl ether. The organic

filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under

reduced pressure to yield the crude 4-Chloro-2-methylbenzylamine.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel.

The identity and purity of the synthesized 4-Chloro-2-methylbenzylamine can be confirmed

using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):
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Objective: To determine the purity of the compound and confirm its molecular weight.

Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a

5975B MS detector.

GC Column: A nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injector: Splitless mode at 250°C.

Oven Temperature Program: An initial temperature of 60°C, hold for 1 minute, ramp to 280°C

at a rate of 10°C/min, and hold for 5 minutes.

MS Detector: Electron Impact (EI) ionization at 70 eV. The mass spectrum should show a

molecular ion peak (M⁺) at m/z 155 and a characteristic isotopic pattern for one chlorine

atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the molecular structure by analyzing the chemical environment of the

protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal

standard.

Expected ¹H NMR Signals:

A singlet for the methyl group protons (~2.3 ppm).

A singlet for the benzylic CH₂ protons (~3.8 ppm).

A broad singlet for the NH₂ protons (variable chemical shift).
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Signals in the aromatic region (7.0-7.4 ppm) corresponding to the three protons on the

benzene ring, showing characteristic splitting patterns.

Expected ¹³C NMR Signals:

A signal for the methyl carbon.

A signal for the benzylic carbon.

Signals for the six carbons of the benzene ring, with chemical shifts influenced by the

chloro and methyl substituents.

Visualizations
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Figure 1. General workflow for the synthesis and characterization of 4-Chloro-2-methylbenzylamine.
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Caption: General workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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